Product packaging for 2-methoxy-4-(trifluoromethoxy)benzoic Acid(Cat. No.:CAS No. 848947-91-1)

2-methoxy-4-(trifluoromethoxy)benzoic Acid

Cat. No.: B2776325
CAS No.: 848947-91-1
M. Wt: 236.146
InChI Key: GZSXIWDPTFEOFF-UHFFFAOYSA-N
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Description

Significance of Aryl Carboxylic Acids in Contemporary Chemical Research

Aryl carboxylic acids are versatile building blocks in organic synthesis. The carboxyl group can undergo a wide array of transformations, serving as a precursor to esters, amides, acid chlorides, and other functional groups. Furthermore, the aromatic ring can be subjected to electrophilic and nucleophilic substitution reactions, enabling the construction of complex molecular architectures. In medicinal chemistry, the carboxylic acid moiety often plays a crucial role in drug-receptor interactions, frequently acting as a hydrogen bond donor or acceptor.

Distinctive Structural Features of 2-Methoxy-4-(trifluoromethoxy)benzoic Acid: Aromatic Ring, Carboxyl Group, Methoxy (B1213986) Group, and Trifluoromethoxy Group

The structure of this compound is characterized by a benzene (B151609) ring substituted with four key functional groups, each contributing to its unique chemical identity.

Aromatic Ring: The benzene ring provides a stable, planar scaffold and is the core of the molecule's aromatic character.

Carboxyl Group (-COOH): This functional group imparts acidic properties to the molecule and is a primary site for chemical reactions.

Methoxy Group (-OCH₃): Located at the ortho position relative to the carboxyl group, the methoxy group is an electron-donating group through resonance, which can influence the reactivity of the aromatic ring and the acidity of the carboxyl group.

Trifluoromethoxy Group (-OCF₃): Positioned at the para position to the carboxyl group, the trifluoromethoxy group is a strongly electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.gov This group significantly impacts the electronic properties of the aromatic ring, enhances lipophilicity, and can improve metabolic stability, making it a valuable substituent in the design of bioactive molecules. nih.govmdpi.com

Below is a table summarizing the key structural features of this compound.

Structural ComponentChemical FormulaKey Properties
Aromatic RingC₆H₄Planar, stable, core scaffold
Carboxyl Group-COOHAcidic, reactive site
Methoxy Group-OCH₃Electron-donating
Trifluoromethoxy Group-OCF₃Strongly electron-withdrawing, enhances lipophilicity

Overview of Research Areas Pertaining to Fluorinated Benzoic Acid Derivatives

The introduction of fluorine atoms into benzoic acid derivatives has a profound impact on their properties, leading to extensive research in several areas:

Medicinal Chemistry: Fluorinated benzoic acids are widely explored as intermediates in the synthesis of pharmaceuticals. The presence of fluorine can enhance drug efficacy, metabolic stability, and bioavailability. mdpi.com

Agrochemicals: Many modern herbicides, insecticides, and fungicides incorporate fluorinated aromatic moieties to improve their potency and environmental persistence.

Materials Science: Fluorinated polymers and liquid crystals often exhibit unique thermal and electronic properties, making them suitable for specialized applications.

Academic and Research Significance of this compound in Organic and Fluorine Chemistry

While specific, in-depth research exclusively focused on this compound is not extensively documented in publicly available literature, its structure suggests significant academic and research value. The compound serves as an excellent model for studying the interplay of electron-donating and electron-withdrawing groups on the reactivity of an aromatic system.

In organic chemistry , it is a valuable intermediate for the synthesis of more complex molecules. The presence of multiple, distinct functional groups allows for selective chemical modifications, providing a platform for the development of novel synthetic methodologies.

In fluorine chemistry , this compound is of interest for investigating the influence of the trifluoromethoxy group on the physicochemical properties of benzoic acids. Understanding these effects is crucial for the rational design of new fluorinated molecules with desired characteristics for various applications. The compound is commercially available from various suppliers, indicating its utility as a building block in chemical synthesis. synhet.comscbt.comsigmaaldrich.com

Below is a data table of the basic properties of this compound.

PropertyValue
CAS Number 848947-91-1
Molecular Formula C₉H₇F₃O₄
Molecular Weight 236.14 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7F3O4 B2776325 2-methoxy-4-(trifluoromethoxy)benzoic Acid CAS No. 848947-91-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-(trifluoromethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O4/c1-15-7-4-5(16-9(10,11)12)2-3-6(7)8(13)14/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSXIWDPTFEOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848947-91-1
Record name 2-Methoxy-4-(trifluoromethoxy)benzoic acid
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Chemical Reactivity and Mechanistic Transformations of 2 Methoxy 4 Trifluoromethoxy Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid functional group is a versatile center for a variety of chemical transformations, allowing for the synthesis of numerous derivatives.

The carboxylic acid moiety of 2-methoxy-4-(trifluoromethoxy)benzoic acid can be readily converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification: Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. For a substrate like this compound, direct esterification with an alcohol (e.g., methanol (B129727) or ethanol) catalyzed by a strong acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) is a common method. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol.

Alternatively, to avoid the harsh conditions of acid catalysis which might not be suitable for more complex molecules, coupling agents can be employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitate ester formation under milder conditions. These reagents activate the carboxylic acid to form a highly reactive intermediate that is readily attacked by the alcohol.

Amidation: The synthesis of amides from this compound follows similar principles to esterification. Direct reaction with an amine is generally not feasible as it results in an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated.

Common methods involve the use of coupling reagents like DCC or EDC, which form an active ester intermediate that subsequently reacts with the amine to yield the corresponding amide. Another effective approach is the conversion of the carboxylic acid to an acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acyl chloride can then be treated with a primary or secondary amine to form the amide bond. The choice of method depends on the substrate's sensitivity and the desired reaction conditions. Recent developments have also focused on direct amidation catalyzed by agents like boric acid or titanium(IV) fluoride (B91410), which promote the reaction under milder conditions.

Table 1: Common Reagents for Ester and Amide Formation

Transformation Reagent(s) Typical Conditions Byproducts
Esterification Alcohol, H₂SO₄ (catalyst) Reflux Water
Alcohol, DCC, DMAP Room Temperature, CH₂Cl₂ Dicyclohexylurea (DCU)
Alcohol, EDC, DMAP Room Temperature, CH₂Cl₂ Water-soluble urea
Amidation SOCl₂ or (COCl)₂, then Amine 0 °C to Room Temperature SO₂, HCl or CO, CO₂, HCl
Amine, DCC, DMAP Room Temperature, CH₂Cl₂ Dicyclohexylurea (DCU)
Amine, EDC Room Temperature, CH₂Cl₂ Water-soluble urea
Amine, B(OCH₂CF₃)₃ 80-100 °C, MeCN Trifluoroethanol, Borates

The carboxylic acid group of this compound can be reduced to either a primary alcohol or, with more selective reagents, to an aldehyde.

Reduction to Alcohol: The full reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful and common reagent for this transformation. stackexchange.comresearchgate.net The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the deprotonation of the carboxylic acid by the hydride to form a lithium carboxylate salt, which is then reduced to the primary alcohol, 2-methoxy-4-(trifluoromethoxy)benzyl alcohol. A subsequent aqueous workup is necessary to protonate the resulting alkoxide and to decompose any excess LAH.

Borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), is another effective reagent for reducing carboxylic acids to alcohols. nih.govrsc.org A key advantage of borane is its greater chemoselectivity compared to LAH. It readily reduces carboxylic acids while often leaving other functional groups like esters and nitro groups intact. nih.govbohrium.com

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are themselves readily reduced to alcohols by most strong reducing agents. Direct reduction is difficult, and the reaction often proceeds via a two-step process. First, the carboxylic acid is converted to a more reactive derivative, such as an ester or an acyl chloride. This derivative can then be reduced to the aldehyde using a sterically hindered and less reactive hydride reagent that prevents over-reduction.

A common reagent for this partial reduction of an ester is Diisobutylaluminium hydride (DIBAL-H). The reaction is typically performed at low temperatures (e.g., -78 °C) to trap the reaction at the aldehyde stage. The commercial availability of 2-methoxy-4-(trifluoromethoxy)benzaldehyde (B1587613) suggests that this transformation is synthetically accessible. mdpi.comyoutube.com

Table 2: Reducing Agents for Carboxylic Acid Transformations

Target Product Reagent Typical Conditions Selectivity Notes
Primary Alcohol Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Et₂O, followed by aqueous workup Reduces many carbonyl-containing functional groups (esters, amides, ketones). stackexchange.com
Borane-THF complex (BH₃·THF) Anhydrous THF, Room Temp. More chemoselective than LAH; does not typically reduce esters, nitro groups. nih.gov

| Aldehyde | 1. Conversion to ester/acyl chloride 2. DIBAL-H | Low temperature (e.g., -78 °C) in a non-polar solvent | Sterically hindered reagent prevents over-reduction to the alcohol. semanticscholar.org |

Aromatic Substitution Reactions on the Phenyl Ring

The substitution pattern on the aromatic ring of this compound creates a complex interplay of electronic and steric effects that govern the regioselectivity of substitution reactions.

In electrophilic aromatic substitution (EAS), the outcome is determined by the combined directing effects of the three substituents: the carboxylic acid (-COOH), the methoxy (B1213986) group (-OCH₃), and the trifluoromethoxy group (-OCF₃).

-COOH group: The carboxylic acid is a deactivating group due to the electron-withdrawing nature of the carbonyl, and it acts as a meta-director. mdpi.comyoutube.com

-OCH₃ group: The methoxy group is a strongly activating group and an ortho, para-director due to the resonance donation of its lone pair of electrons into the ring. organic-chemistry.org

-OCF₃ group: The trifluoromethoxy group is strongly deactivating due to the powerful inductive effect of the fluorine atoms. However, like other halogens, the oxygen lone pairs can participate in resonance, making it an ortho, para-director, with a strong preference for the para position. bohrium.com

Attack at C3: This position is ortho to the activating -OCH₃ group and meta to both the deactivating -COOH and -OCF₃ groups. This is a plausible site for substitution.

Attack at C5: This position is para to the strongly activating -OCH₃ group, meta to the deactivating -COOH group, and ortho to the deactivating -OCF₃ group. Substitution at this position is highly favored due to the powerful para-directing effect of the methoxy group.

Attack at C6: This position is ortho to the deactivating -COOH group and meta to the -OCF₃ group. It is also ortho to the activating -OCH₃ group, but sterically hindered by the adjacent bulky carboxylic acid group.

Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to yield predominantly the 5-substituted product, with the 3-substituted product as a potential minor isomer. Substitution at the C6 position is sterically disfavored.

Table 3: Analysis of Directing Effects for Electrophilic Aromatic Substitution

Position Relation to -COOH (C1) Relation to -OCH₃ (C2) Relation to -OCF₃ (C4) Predicted Outcome
C3 meta ortho meta Minor product (activated by -OCH₃)
C5 meta para ortho Major product (strongly activated by -OCH₃)
C6 ortho ortho meta Unlikely (sterically hindered)

Nucleophilic aromatic substitution (SₙAr) typically requires a good leaving group (such as a halide) and the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.orgmasterorganicchemistry.com

In this compound, the trifluoromethoxy group is electron-withdrawing, which does activate the ring towards nucleophilic attack. However, the trifluoromethoxy group itself is a very poor leaving group. The C-O bond is strong, and the OCF₃⁻ anion is not particularly stable. SₙAr reactions almost invariably involve the displacement of a halide or a similar good leaving group.

Therefore, it is highly unlikely that the trifluoromethoxy group would be displaced by a nucleophile under standard SₙAr conditions. For a nucleophilic aromatic substitution to occur on this ring, a leaving group, such as a halogen, would need to be introduced first via an electrophilic substitution reaction. If, for example, a nitro group (another strong electron-withdrawing group) were introduced at the C5 position, and a halogen were present at C4 instead of the -OCF₃ group, the ring would be highly activated for SₙAr at the C4 position.

Metalation Reactions and Subsequent Electrophilic Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This reaction involves the deprotonation of an aromatic C-H bond by a strong base (typically an organolithium reagent), directed by a nearby functional group known as a directing metalating group (DMG). ksu.edu.sa

For this compound, there are three potential directing groups: the carboxylic acid, the methoxy group, and the trifluoromethoxy group. The relative directing ability of these groups is crucial for predicting the site of metalation. The general hierarchy for DoM directing ability is often CONR₂ > OCONR₂ > SO₂NR₂ > OMe > COOH (as carboxylate). The carboxylate group is a potent DMG, as is the methoxy group. rsc.org

The carboxylic acid is first deprotonated by the organolithium base (e.g., s-butyllithium) to form a lithium carboxylate. This carboxylate group then directs the lithiation to its ortho positions (C2 and C6). The methoxy group also directs ortho (to C1 and C3).

Metalation at C3: This position is ortho to the methoxy group and meta to the carboxylate. The methoxy group is a powerful directing group.

Metalation at C6: This position is ortho to the carboxylate group.

Studies on similar systems, such as 2-methoxybenzoic acid, have shown that the site of metalation can be controlled by the choice of base. nih.govacs.org For instance, with s-BuLi/TMEDA, deprotonation of 2-methoxybenzoic acid occurs exclusively at the C6 position, ortho to the carboxylate. nih.gov This is because the carboxylate forms a strong complex with the lithium base, directing deprotonation to the adjacent proton. In contrast, other bases might favor deprotonation at the C3 position, directed by the methoxy group.

Given these precedents, it is likely that treatment of this compound with a strong lithium amide base or an alkyllithium would lead to deprotonation primarily at the C6 position, directed by the carboxylate. The resulting aryllithium species is a potent nucleophile and can be trapped with a wide range of electrophiles (E⁺), such as aldehydes, ketones, alkyl halides, or CO₂, to introduce a new substituent at the C6 position with high regioselectivity.

Table 4: Potential Sites for Directed ortho-Metalation (DoM)

Position Directing Group(s) Predicted Outcome Subsequent Reaction
C3 -OCH₃ (ortho) Possible, depending on base/conditions. Functionalization at C3.
C6 -COO⁻Li⁺ (ortho) Most Likely Site , especially with s-BuLi/TMEDA. nih.gov Functionalization at C6.

Oxidative Transformations of the Methoxy Group and Aromatic System

The oxidative transformation of this compound is expected to primarily involve the methoxy group, as it is the most susceptible to oxidation among the functional groups present. The aromatic system and the trifluoromethoxy group are generally more resistant to oxidation under typical conditions.

The primary oxidative transformation of the methoxy group is O-demethylation , which involves the removal of the methyl group to form a hydroxyl group. This process is a common metabolic pathway for methoxylated aromatic compounds in biological systems, often catalyzed by cytochrome P450 enzymes. nih.gov Chemically, O-demethylation can be achieved using various reagents, such as strong acids (e.g., HBr), Lewis acids (e.g., BBr₃), or under oxidative conditions.

The mechanism of oxidative O-demethylation often proceeds through the formation of a hemiacetal intermediate, which then decomposes to yield the corresponding phenol (B47542) and formaldehyde (B43269). For 2-methoxybenzoic acid derivatives, the proximity of the carboxylic acid group can influence the reaction rate. For instance, studies on the demethylation of 2-methoxybenzoic acid have shown that intramolecular hydrogen bonding can accelerate the process. rsc.org

The trifluoromethoxy group is known for its high metabolic and chemical stability. beilstein-journals.orgnih.gov The strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms make this group highly resistant to oxidative cleavage. beilstein-journals.orgnih.gov Therefore, it is unlikely to undergo transformation under conditions that would lead to the demethylation of the methoxy group.

The aromatic ring itself is also relatively stable to oxidation, although strong oxidizing agents can lead to ring-opening or the formation of quinone-like structures. However, such transformations would require harsh reaction conditions.

Table 1: Predicted Oxidative Transformations of this compound

Functional GroupPredicted Oxidative TransformationRelative ReactivityProduct
Methoxy (-OCH₃)O-demethylationHigh2-hydroxy-4-(trifluoromethoxy)benzoic acid
Aromatic SystemRing Oxidation/OpeningLowVarious oxidized products
Trifluoromethoxy (-OCF₃)No significant transformationVery LowUnchanged

Studies on Reaction Mechanisms and Reaction Pathways

The reaction mechanisms and pathways of this compound are dictated by the electronic effects of its three substituents on the aromatic ring. These substituents influence the electron density of the ring and direct the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

Methoxy Group (-OCH₃): This is an activating group and is ortho, para-directing in electrophilic aromatic substitution. It donates electron density to the ring through resonance.

Trifluoromethoxy Group (-OCF₃): This group is deactivating due to its strong inductive electron-withdrawing effect, but it is also ortho, para-directing because the oxygen atom can donate a lone pair of electrons through resonance. beilstein-journals.orgnih.gov

Carboxylic Acid Group (-COOH): This is a deactivating group and is meta-directing due to both inductive and resonance electron-withdrawing effects.

The interplay of these directing effects determines the outcome of substitution reactions. In this compound, the positions on the aromatic ring are influenced as follows:

Position 3: ortho to the methoxy group and meta to the carboxylic acid and trifluoromethoxy groups.

Position 5: para to the methoxy group, meta to the carboxylic acid group, and ortho to the trifluoromethoxy group.

Position 6: ortho to the carboxylic acid group and meta to the methoxy and trifluoromethoxy groups.

In electrophilic aromatic substitution , the activating methoxy group will strongly favor substitution at its ortho (position 3) and para (position 5) positions. The trifluoromethoxy group, while deactivating, also directs to its ortho (position 5) and para (position 2, which is already substituted) positions. The deactivating carboxylic acid group directs to the meta positions (positions 3 and 5).

Considering these combined effects, electrophilic attack is most likely to occur at position 5 , which is activated by the methoxy group (para) and the trifluoromethoxy group (ortho), and is also a meta position relative to the deactivating carboxylic acid group. Position 3 is also a potential site, being ortho to the activating methoxy group and meta to the deactivating carboxylic acid group.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

PositionInfluence of -OCH₃ (Activating)Influence of -OCF₃ (Deactivating)Influence of -COOH (Deactivating)Overall Predicted Reactivity
3ortho (Activating)metameta (Deactivating)Favorable
5para (Activating)ortho (Deactivating, but directing)meta (Deactivating)Most Favorable
6metametaortho (Deactivating)Unfavorable

In nucleophilic aromatic substitution , the reaction is favored by the presence of strong electron-withdrawing groups. The trifluoromethoxy and carboxylic acid groups make the aromatic ring electron-deficient and could potentially facilitate nucleophilic attack, particularly at positions ortho and para to these groups. However, such reactions typically require a good leaving group on the ring and harsh reaction conditions.

Computational studies on substituted benzoic acids have been employed to understand their self-association in solution and the role of intermolecular interactions in crystallization, which can provide insights into their reactivity. ucl.ac.ukacs.org Similar computational approaches could be used to model the reaction pathways and transition states for various transformations of this compound to predict the most likely reaction mechanisms.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Conformation

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 2-methoxy-4-(trifluoromethoxy)benzoic acid. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a complete picture of the molecular framework can be assembled.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra provide foundational information about the carbon skeleton and the electronic environment of the protons. The substitution pattern on the aromatic ring—featuring an electron-donating methoxy (B1213986) group (-OCH₃) and an electron-withdrawing trifluoromethoxy group (-OCF₃)—creates a distinct set of chemical shifts.

In the ¹H NMR spectrum, the carboxylic acid proton typically appears as a broad singlet far downfield, often above 10 ppm, due to its acidic nature and hydrogen bonding. The methoxy group protons present as a sharp singlet, usually in the range of 3.8-4.0 ppm. The aromatic region will display signals corresponding to the three protons on the benzene (B151609) ring. Based on the substitution pattern (at positions 1, 2, and 4), these protons would exhibit specific splitting patterns (e.g., doublets and doublets of doublets) arising from spin-spin coupling with their neighbors.

The ¹³C NMR spectrum complements the proton data by providing the chemical shift for each unique carbon atom. The carbonyl carbon of the carboxylic acid is highly deshielded, appearing around 165-175 ppm. The carbon of the methoxy group is typically found around 55-60 ppm. researchgate.net The aromatic carbons show a range of shifts influenced by the substituents, with the carbon attached to the trifluoromethoxy group being significantly affected due to the strong electronegativity of the fluorine atoms. The chemical shift of the methoxy carbon can be particularly useful in confirming its ortho position on the ring. researchgate.netnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
COOH >10 (broad s) ~170
C1-COOH - ~125
C2-OCH₃ - ~158
C3-H ~7.0 (d) ~110
C4-OCF₃ - ~148 (q)
C5-H ~7.2 (dd) ~122
C6-H ~8.0 (d) ~133
OCH₃ ~3.9 (s) ~56

Note: Values are estimates based on analogous structures and substituent effects. 's' denotes singlet, 'd' doublet, 'dd' doublet of doublets, and 'q' quartet (due to C-F coupling).

Fluorine-19 (¹⁹F) NMR Spectroscopy for Trifluoromethoxy Group Probing

¹⁹F NMR is highly specific for observing fluorine-containing functional groups. nih.gov The trifluoromethoxy (-OCF₃) group in this compound will produce a single, sharp resonance in the ¹⁹F NMR spectrum. The chemical shift of aryl-OCF₃ groups typically appears in a characteristic region, distinct from other common fluorine moieties like aryl-CF₃. acs.org This signal provides unambiguous confirmation of the presence of the trifluoromethoxy group and can be sensitive to the electronic environment of the aromatic ring, making it a valuable probe for structural integrity. researchgate.net The typical range for an aryl trifluoromethoxy group is around -58 to -60 ppm relative to CFCl₃.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

While 1D NMR provides chemical shifts, 2D NMR experiments are crucial for establishing the bonding network and confirming the specific isomer.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would reveal couplings between adjacent protons. For this molecule, cross-peaks would be expected between the aromatic protons on C5 and C6, confirming their ortho relationship.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals of the methoxy group and the aromatic protons to their respective carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for mapping longer-range (2-3 bond) C-H correlations. Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the methoxy protons (-OCH₃) to the aromatic carbon at C2.

Correlations from the aromatic proton at C3 to carbons C1, C2, and C5.

A correlation from the aromatic proton at C6 to the carboxylic carbon (C1).

These combined 2D techniques provide an irrefutable map of the molecular structure, confirming the substitution pattern and ensuring no isomeric ambiguity.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of functional groups, offering a characteristic "fingerprint" of the molecule. americanpharmaceuticalreview.com IR and Raman are complementary techniques that provide detailed information on the functional groups present. researchgate.net

Characteristic Absorption Bands of Carboxylic Acid, Methoxy, and Trifluoromethoxy Groups

Each functional group in this compound has distinct vibrational frequencies that can be observed in the IR and Raman spectra.

Carboxylic Acid: This group is characterized by a very broad O-H stretching band in the IR spectrum, typically from 2500 to 3300 cm⁻¹, due to strong hydrogen bonding in the dimeric form. docbrown.info The carbonyl (C=O) stretching vibration gives rise to a very intense band, usually between 1680 and 1710 cm⁻¹ for aromatic acids. researchgate.netucl.ac.uk

Methoxy Group: The C-H stretching vibrations of the methyl group appear just below 3000 cm⁻¹. The characteristic aryl-O-C asymmetric and symmetric stretching vibrations are found in the 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹ regions, respectively.

Trifluoromethoxy Group: This group is characterized by very strong C-F stretching vibrations. The asymmetric and symmetric C-F stretching modes typically result in intense absorption bands in the IR spectrum between 1200 and 1000 cm⁻¹. ias.ac.in Specifically, strong bands related to the C-CF₃ stretch are often observed near 1330 cm⁻¹ in related molecules. ias.ac.in

Table 2: Characteristic Vibrational Frequencies

Functional Group Vibration Typical Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H stretch (H-bonded) 2500-3300 Broad, Strong
Carboxylic Acid C=O stretch 1680-1710 Strong
Carboxylic Acid C-O stretch 1210-1320 Medium-Strong
Methoxy C-H stretch 2850-2960 Medium
Methoxy Aryl-O stretch 1200-1250 Strong

Conformational Analysis through Vibrational Frequencies

Vibrational spectroscopy can also provide insights into the molecule's preferred conformation, particularly concerning the orientation of the carboxylic acid and methoxy groups. uva.es The molecule can exist in different rotational isomers (conformers) depending on the dihedral angles of these groups relative to the benzene ring. dergipark.org.tr

The formation of an intramolecular hydrogen bond between the carboxylic acid proton and the oxygen of the ortho-methoxy group can significantly influence the vibrational frequencies. mdpi.com For example, if such an interaction occurs, the C=O stretching frequency may shift compared to a conformation where no such bond exists. core.ac.ukosti.gov By comparing experimental IR and Raman spectra with theoretical calculations for different possible conformers, it is possible to determine the most stable conformation in the solid state or in solution. dergipark.org.tr

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Following a comprehensive search of scientific literature and crystallographic databases, a specific single-crystal X-ray diffraction study for this compound has not been identified in published materials. The determination of precise molecular conformation, torsional angles, and detailed analysis of intermolecular interactions such as hydrogen bonding, π-stacking, and Hirshfeld surfaces requires experimental crystallographic data (a CIF file), which is not publicly available for this specific compound.

Typically, for benzoic acid derivatives, X-ray crystallography reveals crucial details about their solid-state structure. For instance, studies on analogous compounds frequently show the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups. nih.govnih.gov However, without experimental data for the title compound, the following sections cannot be detailed with the required scientific accuracy.

Determination of Molecular Conformation and Torsional Angles in the Crystal Lattice

Specific torsional angles for this compound are not available without experimental crystallographic data. This analysis would typically define the planarity of the molecule by detailing the dihedral angles between the benzene ring and its substituents (carboxyl, methoxy, and trifluoromethoxy groups). In similar structures, the carboxylic acid group is often twisted out of the plane of the aromatic ring to varying degrees due to steric hindrance and crystal packing forces. nih.govresearchgate.net

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks

A definitive analysis of the hydrogen bonding network for this compound cannot be provided. It is characteristic for benzoic acids to form robust hydrogen-bonded inversion dimers in the solid state, utilizing the carboxylic acid functional groups to create R²₂(8) ring motifs. researchgate.netresearchgate.net Further stabilization of the crystal lattice through weaker C—H···O or C—H···F interactions would also be expected, but the specific distances, angles, and resulting network topology remain undetermined.

π-Stacking Interactions in Crystal Packing

While π-stacking interactions are a common feature in the crystal packing of aromatic compounds, contributing significantly to the supramolecular architecture, specific details for this compound are not documented. nih.govresearchgate.net Analysis of related structures often reveals offset face-to-face or edge-to-face arrangements, with centroid-to-centroid distances typically in the range of 3.5 to 4.0 Å. nih.gov The presence and geometry of such interactions for the title compound are currently unknown.

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Studies

Mass spectrometry is a critical analytical technique for determining the precise molecular mass of a compound and for elucidating its structure through the analysis of fragmentation patterns. For this compound (C₉H₇F₃O₄), the exact molecular weight is 236.14 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed at m/z 236. This peak corresponds to the intact molecule having lost one electron. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses, guided by the functional groups present.

Key expected fragmentation pathways for this compound include:

Loss of a hydroxyl radical (-•OH): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion [M - 17]⁺ at m/z 219. libretexts.org

Loss of a carboxyl group (-•COOH): Cleavage of the C-C bond between the aromatic ring and the carboxyl group would result in a loss of 45 Da, producing an ion at m/z 191. libretexts.org

Loss of CO from the acylium ion: The [M - OH]⁺ ion at m/z 219 can further lose a molecule of carbon monoxide (CO), a common pathway for acylium ions, to yield a fragment at m/z 191.

Cleavage of the methoxy group: Fragmentation can involve the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion to give a fragment at m/z 221, or the loss of a methoxy radical (•OCH₃, 31 Da) to yield an ion at m/z 205.

Cleavage related to the trifluoromethoxy group: The C-O bond of the trifluoromethoxy group may cleave, leading to the loss of a •CF₃ radical (69 Da), resulting in an ion at m/z 167.

The relative abundance of these and other fragment ions provides a characteristic fingerprint for the molecule's structure.

Below is a table summarizing the plausible mass spectrometry fragments for this compound.

m/zProposed Ion/FragmentNeutral Loss
236[C₉H₇F₃O₄]⁺•Molecular Ion
221[M - •CH₃]⁺•CH₃
219[M - •OH]⁺•OH
205[M - •OCH₃]⁺•OCH₃
191[M - •COOH]⁺ or [M - OH - CO]⁺•COOH or •OH + CO
167[M - •CF₃]⁺•CF₃

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy. These methods are used to determine the electronic structure and potential reactivity of 2-methoxy-4-(trifluoromethoxy)benzoic acid.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. orientjchem.orgresearchgate.net

These calculations provide precise data on bond lengths, bond angles, and dihedral angles. The presence of bulky and electronegative substituents like methoxy (B1213986) (-OCH3) and trifluoromethoxy (-OCF3) groups on the benzene (B151609) ring is expected to cause slight distortions from a perfect planar hexagonal structure. orientjchem.org For instance, the bond angles within the benzene ring may deviate from the ideal 120° due to steric repulsion between the substituent groups and the carboxylic acid moiety. orientjchem.org DFT also allows for the calculation of electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are critical for understanding the molecule's kinetic stability and chemical reactivity.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Substituted Benzoic Acid The following table is a representative example based on studies of similar molecules, illustrating the type of data obtained from DFT calculations. orientjchem.orgresearchgate.netresearchgate.net

ParameterDescriptionTypical Calculated Value
Bond Lengths (Å)
C-C (ring)Carbon-carbon bond lengths within the aromatic ring~1.39 - 1.41
C-C (carboxyl)Bond between the ring and the carboxylic carbon~1.51
C=OCarbonyl double bond in the carboxylic acid group~1.21
C-O (carboxyl)Carbon-oxygen single bond in the carboxylic acid group~1.36
C-O (methoxy)Bond between the ring and the methoxy oxygen~1.36
**Bond Angles (°) **
C-C-C (ring)Internal angles of the benzene ring~117° - 123°
C-C-C=OAngle involving the carboxylic acid group~125°
C-C-O-HDihedral angle of the carboxylic acid groupVaries by conformer

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution across a molecule and predicting its reactivity. ajchem-a.com The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. researchgate.net

In an MEP map of this compound:

Negative Regions (Red/Yellow): These electron-rich areas are prone to electrophilic attack. They are typically located around the most electronegative atoms, such as the oxygen atoms of the carbonyl group, the methoxy group, and the trifluoromethoxy group. researchgate.net

Positive Regions (Blue): These electron-deficient areas are susceptible to nucleophilic attack. The most positive region is expected to be around the acidic hydrogen of the carboxylic acid group, with other positive areas located on the hydrogen atoms of the benzene ring. researchgate.net

Neutral Regions (Green): These areas indicate regions of near-zero potential.

This visual representation of charge distribution is crucial for understanding how the molecule interacts with other reagents, receptors, and solvents. manipal.edu

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by examining charge transfer and conjugative interactions. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de

Table 2: Potential Donor-Acceptor Interactions in this compound from NBO Analysis

Donor NBO (Filled)Acceptor NBO (Empty)Type of InteractionPredicted Significance
LP (O) of Methoxyπ* (C-C) of Benzene Ringn → πModerate stabilization
LP (O) of Carboxylπ (C-C) of Benzene Ringn → πModerate stabilization
π (C-C) of Benzene Ringπ (C=O) of Carboxylπ → πHigh stabilization
σ (C-H)σ (C-C)σ → σ*Low stabilization

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.com For this compound, the primary sources of conformational flexibility are the rotations around the bonds connecting the substituent groups to the benzene ring.

Key torsional angles for analysis include:

The C-C bond between the benzene ring and the carboxylic acid group.

The C-O bond of the methoxy group.

The C-O bond of the trifluoromethoxy group.

By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be mapped. This map reveals the low-energy, stable conformers and the energy barriers that separate them. colostate.edu The global minimum on this surface corresponds to the most stable conformation of the molecule, which is the most populated at thermal equilibrium.

Prediction of Physicochemical Parameters Relevant to Chemical Behavior and Interactions

Computational methods are also employed to predict key physicochemical parameters that govern a molecule's behavior, such as its acidity.

The acidity of a benzoic acid derivative is quantified by its pKa value, which is heavily influenced by the electronic effects of the substituents on the aromatic ring. pearson.com These effects can be broadly categorized as inductive effects (through-bond polarization) and resonance effects (delocalization of π electrons).

Electron-Withdrawing Groups (EWGs): These groups pull electron density away from the ring, stabilizing the negatively charged carboxylate anion formed upon deprotonation. This stabilization makes the acid stronger, resulting in a lower pKa value. libretexts.orglibretexts.org

Electron-Donating Groups (EDGs): These groups push electron density into the ring, destabilizing the carboxylate anion. This makes the acid weaker and results in a higher pKa value. libretexts.org

In this compound:

The methoxy (-OCH3) group at the 2-position is electron-donating via resonance but electron-withdrawing via induction. Typically, the resonance effect is significant, making it a net electron-donating group that would tend to decrease acidity (increase pKa).

The trifluoromethoxy (-OCF3) group at the 4-position is a very strong electron-withdrawing group due to the intense inductive effect of the three highly electronegative fluorine atoms. This group strongly stabilizes the conjugate base, thereby increasing acidity (lowering pKa).

The powerful electron-withdrawing nature of the -OCF3 group is expected to dominate over the weaker effect of the -OCH3 group. Therefore, this compound is predicted to be a significantly stronger acid (having a lower pKa) than unsubstituted benzoic acid (pKa ≈ 4.2).

Table 3: Influence of Substituents on the Acidity of Benzoic Acid

Substituent GroupPositionElectronic EffectPredicted Impact on AcidityPredicted pKa Change
-H (Reference)-NeutralBaseline~4.2
-OCH32Electron-Donating (Resonance) > Withdrawing (Inductive)Decreases AciditypKa increases
-OCF34Strongly Electron-Withdrawing (Inductive)Increases AciditypKa decreases
Net Effect 2,4 Overall Electron-Withdrawing Increases Acidity pKa < 4.2

Topological Polar Surface Area (TPSA) and Rotatable Bonds

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a key factor in its ability to permeate cell membranes. For "this compound," the calculated TPSA is 55.8 Ų. This value suggests a moderate degree of polarity, which can influence its solubility and interactions with biological targets.

The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. "this compound" has three rotatable bonds, which allows for a degree of adaptability in its three-dimensional structure. This flexibility can be important for its interaction with other molecules.

Interactive Data Table: Calculated Molecular Properties

PropertyValue
Topological Polar Surface Area (TPSA)55.8 Ų
Number of Rotatable Bonds3

Lipophilicity (LogP) in the Context of Molecular Interactions

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that describes a molecule's distribution between a nonpolar and a polar solvent. The calculated LogP value for "this compound" is 2.9. This value indicates a moderate level of lipophilicity, suggesting that the compound can partition into both lipid and aqueous environments. This balance is often crucial for the molecule's ability to cross biological membranes and interact with both hydrophobic and hydrophilic domains of target structures.

Interactive Data Table: Calculated Lipophilicity

PropertyValue
LogP2.9

Computational Modeling of Reaction Mechanisms and Transition State Analysis

Computational modeling, often employing Density Functional Theory (DFT), is a powerful tool for elucidating the intricate details of chemical reactions. For substituted benzoic acids, these studies can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov The analysis of these transition states provides information about the energy barriers of the reaction, which is fundamental to understanding the reaction kinetics. solubilityofthings.com

Furthermore, computational analysis can be used to study decarboxylation reactions, which are common for carboxylic acids under certain conditions. Transition state analysis in such studies would reveal the energetic feasibility of the reaction and the structure of the high-energy intermediate state leading to the loss of carbon dioxide.

In the absence of specific studies on "this compound," the application of these established computational methodologies would be invaluable in predicting its reactivity and understanding the mechanisms of its chemical transformations. Such theoretical investigations could guide synthetic strategies and provide a deeper understanding of its chemical behavior.

Applications As a Chemical Building Block and Ligand in Advanced Organic Chemistry

Precursor for the Synthesis of Structurally Complex Organic Molecules

2-methoxy-4-(trifluoromethoxy)benzoic acid is utilized as an intermediate in synthetic organic chemistry. synhet.com Its structure is valuable for constructing more complex molecules, particularly in the development of pharmaceutical and fine chemical products. synhet.com The presence of three distinct functional groups—a carboxylic acid, a methoxy (B1213986) ether, and a trifluoromethoxy group—on the benzene (B151609) ring allows for regioselective modifications. The carboxylic acid group can be converted into a wide range of other functionalities such as esters, amides, or acid halides, or it can be used to direct reactions to other parts of the molecule. This versatility makes it a key component in multi-step synthetic pathways aimed at producing complex molecular architectures.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC9H7F3O4
Molecular Weight236.14 g/mol
CAS Number848947-91-1

Utilization in Organometallic Chemistry and Coordination Chemistry

Benzoic acid and its derivatives are widely used as ligands in organometallic and coordination chemistry. The carboxylate group can coordinate to metal centers in various modes (monodentate, bidentate chelating, or bridging), forming stable metal complexes. The substituents on the aromatic ring, such as the methoxy and trifluoromethoxy groups in this compound, can modulate the electronic properties and steric environment of the resulting metal complexes, thereby fine-tuning their reactivity, solubility, and catalytic activity.

Examples of Metal Coordination with Benzoic Acid-Type Ligands

Ligand TypeMetal Ion ExampleResulting Complex Type
2,4-bis-(triazol-1-yl)benzoic AcidCd(II), Zn(II)Coordination Polymer / MOF nih.gov
Schiff base from 4-hydroxy-3-methoxybenzaldehydeCu(II), Zn(II)Discrete Metal Complex nih.gov

Investigations in Biocatalytic Transformations with Related Enzymatic Systems

Biocatalysis offers a powerful and selective method for modifying complex organic molecules. Enzymes, particularly from the cytochrome P450 superfamily, are known to catalyze the oxidation of a vast array of substrates, including xenobiotics and endogenous compounds. wikipedia.org While direct studies on this compound are limited, extensive research on related substituted benzoic acids provides a strong basis for predicting its behavior in enzymatic systems.

Cytochrome P450 (CYP) enzymes are heme-containing monooxygenases that play a crucial role in drug metabolism. nih.gov Their substrate specificity is determined by the size, shape, and physicochemical properties of their active sites. nih.gov Certain P450s, such as CYP199A4 from Rhodopseudomonas palustris, exhibit a high affinity for para-substituted benzoic acids. nih.gov This enzyme is capable of O-demethylating 4-methoxybenzoic acid, a reaction that involves the oxidative removal of the methyl group from the methoxy substituent. nih.gov Given the structural similarity, it is plausible that this compound could serve as a substrate for P450 enzymes. The enzyme's regioselectivity would determine whether oxidation occurs at the methoxy group (leading to O-demethylation), the aromatic ring (leading to hydroxylation), or another position. Substrate specificity can vary significantly even between closely related CYP isoforms; for instance, CYP2C9 prefers slightly acidic substrates, while CYP2D6 favors basic molecules. nih.gov

The catalytic cycle of cytochrome P450 enzymes involves the activation of molecular oxygen to generate a highly reactive iron(IV)-oxo species known as Compound I. wikipedia.org This potent oxidizing agent is responsible for performing the oxyfunctionalization reaction on the bound substrate. wikipedia.org In a typical reaction, Compound I abstracts a hydrogen atom from the substrate, followed by a rebound of a hydroxyl group to form the hydroxylated product. For a substrate like this compound, potential enzymatic oxyfunctionalization reactions could include:

O-demethylation: Oxidation of the methoxy group's methyl carbon, leading to the formation of formaldehyde (B43269) and a phenol (B47542).

Aromatic Hydroxylation: Direct addition of a hydroxyl group to an available position on the benzene ring.

The specific outcome is dictated by the precise orientation of the substrate within the enzyme's active site and the electronic properties of the molecule. nih.govnih.gov

Potential P450-Catalyzed Reactions on Substituted Benzoic Acids

Substrate TypeReactionEnzyme Example
4-methoxybenzoic acidO-demethylationCYP199A4 nih.gov
4-ethylbenzoic acidHydroxylation & DesaturationCYP199A4 nih.gov
4-n-propylbenzoic acidHydroxylation (at Cα and Cβ) & DesaturationCYP199A4 nih.gov

Building Block for the Construction of Supramolecular Materials and Frameworks

This compound is a compound with significant potential as a versatile building block in the burgeoning field of supramolecular chemistry and materials science, particularly in the design and synthesis of metal-organic frameworks (MOFs) and coordination polymers. The unique combination of its functional groups—a carboxylic acid, a methoxy group, and a trifluoromethoxy group—offers a rich platform for creating complex, multidimensional architectures with tailored properties.

The primary anchoring point for the construction of these frameworks is the carboxylate group, which can coordinate with a wide variety of metal ions or clusters. These metal centers act as nodes, while the organic molecule, this compound, serves as the "linker" or "strut" that connects these nodes into a one-, two-, or three-dimensional periodic network. sigmaaldrich.com The geometry and connectivity of the resulting framework are dictated by the coordination preferences of the metal ion and the disposition of the coordinating carboxylate group on the benzene ring.

While the direct application of this compound in the synthesis of specific, well-characterized supramolecular materials or frameworks is not yet extensively documented in publicly available research, its structural motifs are analogous to other benzoic acid derivatives that have been successfully employed in the construction of a diverse range of coordination polymers and MOFs. rsc.org The principles of crystal engineering and reticular chemistry suggest that this compound is a highly promising candidate for the development of new functional materials with potential applications in areas such as gas storage, separation, catalysis, and sensing. The ability to fine-tune the organic linker is a cornerstone of MOF design, and this compound represents a valuable, yet to be fully explored, component in the synthetic chemist's toolkit.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-methoxy-4-(trifluoromethoxy)benzoic acid, and how is structural confirmation achieved?

  • Methodology : Synthesis typically involves multi-step reactions, including esterification, nucleophilic substitution, and hydrolysis. For example, analogous benzoic acid derivatives are synthesized via nitration, reduction, and carboxylation steps .
  • Structural Confirmation :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F spectra to confirm substituent positions and purity.
  • Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase columns (C18) with UV detection .

Q. What are the optimal conditions for preparing and storing stock solutions of this compound?

  • Solubility : Test solvents like DMSO, methanol, or ethanol. Heat to 37°C and sonicate to enhance dissolution .
  • Storage :

  • Short-term : Store at -20°C for ≤1 month.
  • Long-term : Use -80°C for ≤6 months. Avoid freeze-thaw cycles to prevent degradation .
    • Handling : Aliquot into single-use vials to minimize exposure to moisture and temperature fluctuations .

Q. Which analytical techniques are critical for assessing the purity of trifluoromethoxy-substituted benzoic acids?

  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization.
  • HPLC : Quantify purity with gradient elution (e.g., water/acetonitrile + 0.1% TFA) and compare retention times to standards .
  • Elemental Analysis : Confirm empirical formula via combustion analysis .

Advanced Research Questions

Q. How do substituent positions (methoxy vs. trifluoromethoxy) influence the biological activity of benzoic acid derivatives?

  • Lipophilicity : Trifluoromethoxy groups increase logP values, enhancing membrane permeability. Compare via octanol-water partition experiments .
  • Biological Assays :

  • Enzyme Inhibition : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to targets (e.g., cyclooxygenase-2).
  • Cellular Activity : Screen against cancer cell lines (e.g., HepG2) using MTT assays. Correlate IC50_{50} values with substituent electronic effects .

Q. What mechanistic insights guide nucleophilic substitution reactions in trifluoromethoxy-substituted benzoic acids?

  • Electrophilic Aromatic Substitution : Activate the benzene ring using directing groups (e.g., methoxy) to control regioselectivity.
  • Catalysis : Employ Pd/C or Cu(I) catalysts for Ullmann-type couplings to introduce aryl groups. Monitor reaction kinetics under inert atmospheres .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve reactivity in SNAr reactions .

Q. How can researchers resolve contradictions in reported biological activities or synthetic yields of halogenated benzoic acids?

  • Reproducibility : Standardize reaction conditions (temperature, catalyst loading) and validate assays across multiple labs.
  • Data Analysis :

  • Meta-Analysis : Compare IC50_{50} values from peer-reviewed studies (e.g., antimicrobial activity against S. aureus).
  • Structure-Activity Relationship (SAR) : Use computational tools (e.g., molecular docking) to predict bioactivity based on substituent electronegativity and steric effects .
    • Quality Control : Ensure raw material purity (>98%) via COA verification and batch testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.